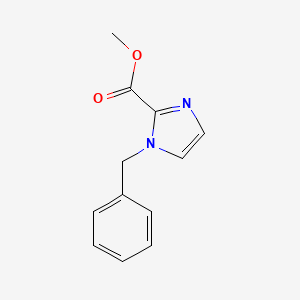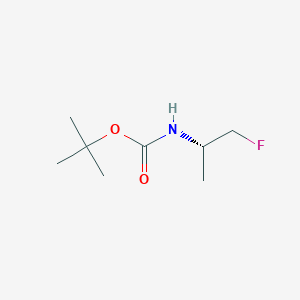
1-Chloro-3-fluoro-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methylbenzene typically involves multi-step organic reactions One common method includes the halogenation of 4-methylbenzene (toluene) followed by selective substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-fluoro-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles like bromine or iodine for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique halogenated structure.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-methylbenzene is largely determined by its chemical structure. The presence of halogen atoms can influence its reactivity and interaction with biological molecules. For instance, the compound may interact with enzymes or receptors through halogen bonding, affecting their activity and function. The specific pathways and molecular targets involved would depend on the context of its application, such as in drug development or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-fluoro-4-iodo-2-methylbenzene
- 1-Chloro-2-fluoro-3-iodo-4-methylbenzene
- 1-Chloro-4-fluoro-2-iodo-3-methylbenzene
Uniqueness
1-Chloro-3-fluoro-2-iodo-4-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement can lead to distinct chemical and physical properties compared to its isomers. For example, the position of the halogen atoms can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCJGGSQDEXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














